5-Amino-4-bromo-2-methyl-benzonitrile
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Overview
Description
5-Amino-4-bromo-2-methyl-benzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 5-position, a bromine atom at the 4-position, and a methyl group at the 2-position on the benzene ring. This compound is a light yellow solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-methyl-benzonitrile typically involves the bromination of 2-methylbenzonitrile followed by the introduction of an amino group. One common method is:
Bromination: 2-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-methyl-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, while the bromine atom can undergo nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as ammonia, amines, or other nucleophiles are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Amino-4-bromo-2-methyl-benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-methyl-benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-bromo-4-methylbenzonitrile: Similar structure but with different positions of the substituents.
4-Bromo-2-methylbenzonitrile: Lacks the amino group.
2-Amino-4-bromo-5-methylbenzonitrile: Different arrangement of the substituents.
Uniqueness
5-Amino-4-bromo-2-methyl-benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-amino-4-bromo-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQWLTNQDUNRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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